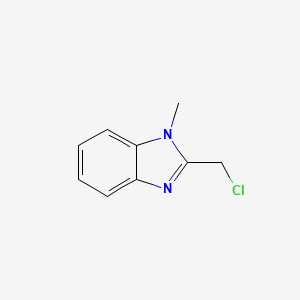

2-(Chloromethyl)-1-methyl-1h-benzimidazole

Vue d'ensemble

Description

2-(Chloromethyl)-1-methyl-1h-benzimidazole is a chemical compound that is part of the benzimidazole family . Benzimidazoles are heterocyclic aromatic organic compounds, which consist of a fusion of benzene and imidazole .

Molecular Structure Analysis

The molecular structure of 2-(Chloromethyl)-1-methyl-1h-benzimidazole is characterized by the presence of a benzimidazole ring and a chloromethyl group . The benzimidazole ring is a fused aromatic ring that consists of a benzene ring and an imidazole ring . The chloromethyl group is an alkyl group that contains a chlorine atom .Applications De Recherche Scientifique

Pharmaceutical Intermediate

2-(Chloromethyl)-1-methyl-1h-benzimidazole: is utilized as an intermediate in the synthesis of various pharmaceutical compounds. Its reactivity due to the chloromethyl group makes it a valuable precursor in constructing benzimidazole derivatives, which are prominent in many therapeutic drugs .

Organic Synthesis

This compound serves as a key ingredient in organic synthesis processes. It is involved in the formation of more complex organic structures, which can be tailored for specific functions or properties in chemical research .

Antibacterial Agents

Research indicates that derivatives of 2-(Chloromethyl)-1-methyl-1h-benzimidazole have been synthesized and evaluated for their antibacterial activity. This suggests its potential use in developing new antibacterial drugs .

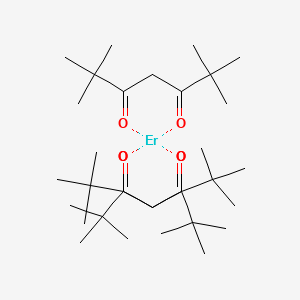

Magnetic Resonance Imaging (MRI) Contrast Agents

The compound has been used in the synthesis of Gd3+ diethylenetriaminepentaacetic acid bisamide complex , a Zn2±sensitive contrast agent for MRI. This application highlights its role in enhancing medical imaging techniques .

Catalysis

It has been employed as a reagent in base-catalyzed alkylation reactions. Such reactions are fundamental in creating various chemical products, showcasing the compound’s versatility in catalysis .

Neonicotinoid Synthesis

Although not directly related to 2-(Chloromethyl)-1-methyl-1h-benzimidazole , similar compounds have been used in the synthesis of neonicotinoid compounds, which are a class of neuro-active insecticides. This indicates a possible research avenue for the compound in the field of agricultural chemicals .

Propriétés

IUPAC Name |

2-(chloromethyl)-1-methylbenzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClN2/c1-12-8-5-3-2-4-7(8)11-9(12)6-10/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRGVPFAJPMIYOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2N=C1CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60289793 | |

| Record name | 2-(Chloromethyl)-1-methyl-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60289793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Chloromethyl)-1-methyl-1h-benzimidazole | |

CAS RN |

4760-35-4 | |

| Record name | 2-(Chloromethyl)-1-methylbenzimidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4760-35-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 64201 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004760354 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4760-35-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=64201 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(Chloromethyl)-1-methyl-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60289793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

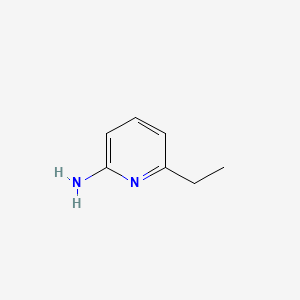

Q1: What is the significance of 2-(Chloromethyl)-1-methyl-1H-benzimidazole in pharmaceutical chemistry?

A1: 2-(Chloromethyl)-1-methyl-1H-benzimidazole is a crucial building block in the synthesis of dabigatran etexilate. [] This medication is a direct thrombin inhibitor used to prevent stroke and systemic embolism in patients with atrial fibrillation. The compound's structure, specifically the chloromethyl group, allows for further chemical modifications, making it a valuable intermediate for synthesizing pharmaceutical compounds.

Q2: Can you elaborate on the synthesis of 2-(Chloromethyl)-1-methyl-1H-benzimidazole as described in the research?

A2: The research outlines a novel synthetic route for producing N-(2-chloromethyl-1-methyl-1H-benzimidazole-5-acyl)-N-(pyridine-2-group)-3-ethyl aminomalonate, a dabigatran etexilate intermediate. [] The synthesis involves several steps:

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,7-Diazaspiro[4.4]nonane-1,3,6,8-tetraone](/img/structure/B1581701.png)

![Acetamide, N-[3-[(2-cyanoethyl)(2-hydroxyethyl)amino]-4-methoxyphenyl]-](/img/structure/B1581709.png)